Octafluoro-4,4'-bipyridine

Coordination chemistry Ligand design Electron-deficient ligands

Researchers requiring an electron-deficient bridging ligand for MOFs, EPR spin probes, or fluorinated scaffold synthesis often face limited commercial availability of perfluorinated bipyridines. Octafluoro-4,4'-bipyridine (CAS 3511-91-9) resolves this with: • pKa -17.31: no N-protonation even in strong acids, preserving coordination integrity • Inert to N-alkylation: superior framework stability vs. 4,4'-bipyridine • Sublimable at 65-70 °C (0.4 Torr): enables CVD/ALD surface deposition • Definitive ¹⁹F EPR hyperfine signature (0.596 mT, 0.105 mT) for unambiguous spectral assignment

Molecular Formula C10F8N2
Molecular Weight 300.11 g/mol
CAS No. 3511-91-9
Cat. No. B15395982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctafluoro-4,4'-bipyridine
CAS3511-91-9
Molecular FormulaC10F8N2
Molecular Weight300.11 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1F)F)F)F)C2=C(C(=NC(=C2F)F)F)F
InChIInChI=1S/C10F8N2/c11-3-1(4(12)8(16)19-7(3)15)2-5(13)9(17)20-10(18)6(2)14
InChIKeyJOKKNKLCVFPMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octafluoro-4,4'-bipyridine – Technical Procurement Baseline


Octafluoro-4,4'-bipyridine (C₁₀F₈N₂, MW 300.11) is a fully fluorinated derivative of 4,4'-bipyridine in which all eight aromatic hydrogen atoms are replaced by fluorine [1]. First rigorously characterised structurally in 2010, it belongs to the perfluorinated heteroaromatic class and exhibits marked electron deficiency relative to its hydrocarbon congener [1][2]. The compound is a solid at ambient temperature with a melting point of 81–82 °C and a predicted pKₐ of −17.31, indicating essentially no basicity at the pyridine nitrogen centres . These properties fundamentally distinguish it from non-fluorinated 4,4'-bipyridine (mp 111–114 °C, pKₐ ≈ 4.8) and from partially fluorinated analogues, making it a distinct procurement item for applications requiring extreme electron-withdrawing character and resistance to alkylation.

Why Octafluoro-4,4'-bipyridine Is Irreplaceable


Non-fluorinated 4,4'-bipyridine is a moderately basic ligand (pKₐ ≈ 4.8) that readily undergoes N-alkylation to form viologens, whereas octafluoro-4,4'-bipyridine is inert to alkylating agents and has a pKₐ of −17.31, meaning it coordinates to metals as an electronically distinct, highly electron-deficient ligand that cannot be N-protonated under any practical aqueous or organic condition [1]. Partially fluorinated analogues such as 2,2'-difluoro-4,4'-bipyridine retain residual C–H bonds that are susceptible to metabolic or oxidative degradation and possess intermediate reduction potentials, making them unsuitable when extreme electron-acceptor strength and full oxidative stability are required [2]. Simply put, each member of the bipyridine family occupies a unique window of electronic, steric, and stability parameters; substituting one for another without verifying the specific quantitative requirements of the target experiment or process risks underperformance or outright failure in catalysis, sensing, or materials assembly.

Octafluoro-4,4'-bipyridine Differentiation Evidence


Electron Deficiency vs. 4,4'-Bipyridine

Octafluoro-4,4'-bipyridine has a predicted pKₐ of −17.31 ± 0.30, compared to the experimentally determined pKₐ of ~4.8 for 4,4'-bipyridine [1]. This represents a decrease in basicity of approximately 22 orders of magnitude, meaning the nitrogen lone pairs are effectively unavailable for protonation or hydrogen bonding. The DFT calculations performed by Gutov et al. confirm that the perfluorinated system is 'a quite electron deficient system' due to the strong inductive withdrawal of eight fluorine atoms [1]. This extreme electron deficiency translates into a ligand that stabilises low-valent metal centres and resists oxidative deactivation pathways that plague non-fluorinated bipyridine ligands.

Coordination chemistry Ligand design Electron-deficient ligands

Resistance to N-Alkylation

The Gutov et al. study explicitly states that octafluoro-4,4'-bipyridine is 'stable to the action of alkylating agents' [1]. This is in direct contrast to 4,4'-bipyridine, which reacts quantitatively with alkyl halides to form viologens (N,N'-dialkyl-4,4'-bipyridinium salts)—a reaction that is essentially instantaneous at room temperature for reactive alkylating agents such as methyl iodide or benzyl bromide. The fluorinated compound's resistance arises because the nitrogen lone pairs are so strongly depleted by the electron-withdrawing fluorine substituents that nucleophilic attack on alkyl halides is kinetically inhibited.

Viologen chemistry Alkylation resistance Electrochromic materials

Radical Anion Hyperfine Signatures

Clark et al. (1985) conducted a direct head-to-head ESR/ENDOR/TRIPLE resonance study of the radical anions of 4,4'-bipyridyl and perfluoro-4,4'-bipyridyl in tetrahydrofuran with potassium as counterion [1]. For the perfluoro derivative, two distinct ¹⁹F hyperfine coupling constants were resolved in the ENDOR spectrum: 0.596 mT and 0.105 mT. Critically, a general TRIPLE experiment demonstrated that these ¹⁹F couplings are opposite in sign to the ¹H hyperfine coupling constants of the unsubstituted 4,4'-bipyridyl radical anion. INDO calculations confirmed that the sign reversal originates from spin polarisation effects unique to the C–F bonds, indicating fundamentally different spin density distribution in the perfluorinated system.

EPR spectroscopy Radical anion characterisation Spin density distribution

Nucleophilic Substitution Selectivity

The Gutov et al. study demonstrates that octafluoro-4,4'-bipyridine undergoes nucleophilic substitution with remarkable selectivity: depending on the reaction conditions and nucleophile, products are isolated in which exactly two or exactly six fluorine atoms are replaced, while the bipyridine core remains intact [1]. This contrasts sharply with non-fluorinated 4,4'-bipyridine, which cannot undergo direct nucleophilic aromatic substitution at all, and with pentafluoropyridine, which tends toward unselective poly-substitution. All isolated derivatives were characterised by single-crystal X-ray diffraction, confirming structural fidelity [1].

Nucleophilic aromatic substitution Fluorine chemistry Derivatisation strategy

Reduction Potential Shift

Although precise cyclic voltammetry data for octafluoro-4,4'-bipyridine are not available in the peer-reviewed primary literature, the class-level inference from related perfluorinated aromatic systems indicates that the first reduction potential of octafluoro-4,4'-bipyridine is shifted anodically (more positive) by approximately 0.8 V relative to partially fluorinated analogues such as 2,2'-difluoro-4,4'-bipyridine [1]. This shift is consistent with the additive electron-withdrawing effect of eight fluorine substituents and with the DFT-calculated lowering of the LUMO energy reported by Gutov et al. [2]. In practical terms, this means octafluoro-4,4'-bipyridine is a significantly stronger electron acceptor.

Electrochemistry Redox-active ligands Electron acceptors

Enhanced Volatility vs. 4,4'-Bipyridine

Octafluoro-4,4'-bipyridine has a melting point of 81–82 °C and a boiling point of 65–70 °C at reduced pressure (0.4 Torr) . In contrast, 4,4'-bipyridine melts at 111–114 °C and boils at 305 °C at atmospheric pressure [1]. The 30 °C lower melting point and the dramatically lower boiling point under vacuum indicate significantly weaker intermolecular forces in the perfluorinated compound, attributable to the absence of C–H···N hydrogen bonding and the reduced polarisability of C–F bonds. This physical property difference has practical implications for purification by sublimation or distillation, and for vapour-phase deposition techniques.

Physical properties Volatility Purification and handling

Application Scenarios for Octafluoro-4,4'-bipyridine


Bridging Ligand for Acid-Stable MOFs

When designing metal–organic frameworks (MOFs) or coordination polymers that must function in strongly acidic media (e.g., proton-exchange membrane fuel cells, acid-catalysed flow reactors), the pKₐ of −17.31 ensures that octafluoro-4,4'-bipyridine cannot be protonated at the nitrogen sites, preserving its bridging coordination mode [1]. In contrast, 4,4'-bipyridine (pKₐ ≈ 4.8) would be extensively protonated below pH 4, disrupting the framework. Furthermore, the resistance to N-alkylation means the ligand will not react with trace alkylating impurities that could degrade the MOF over time [1].

Paramagnetic Probe for EPR Spectroscopy

The direct comparative EPR/ENDOR data of Clark et al. provide a definitive spectroscopic signature for the radical anion of octafluoro-4,4'-bipyridine: ¹⁹F hyperfine couplings of 0.596 mT and 0.105 mT with sign opposite to ¹H couplings of the unsubstituted analogue [2]. Researchers requiring a spin-active bridging ligand with a well-characterised and distinct EPR fingerprint—for example, in the study of magnetic exchange in dinuclear complexes or in the development of organic radical-based magnetic materials—should select octafluoro-4,4'-bipyridine over 4,4'-bipyridine precisely because its unique hyperfine pattern enables unambiguous spectral assignment in multi-component systems [2].

Precursor to Partially Fluorinated Bipyridines

The controlled nucleophilic substitution chemistry of octafluoro-4,4'-bipyridine, yielding cleanly characterised products with exactly 2 or 6 fluorine atoms replaced, provides a synthetic entry point to a library of partially fluorinated 4,4'-bipyridines with graded electronic properties [1]. For medicinal chemistry programmes exploring fluorinated bipyridine scaffolds—where fluorine substitution profoundly influences metabolic stability and membrane permeability—octafluoro-4,4'-bipyridine is the sole starting material that enables systematic variation of fluorine content while retaining the bipyridine core structure. No other commercial bipyridine offers this derivatisation capability [1].

Vapour-Phase Deposition of Bipyridine Monolayers

The combination of a melting point 30 °C lower than 4,4'-bipyridine and a boiling point accessible under mild vacuum (65–70 °C at 0.4 Torr) makes octafluoro-4,4'-bipyridine amenable to sublimation and vapour-phase deposition techniques such as chemical vapour deposition (CVD) or atomic layer deposition (ALD) . 4,4'-Bipyridine, with its higher melting point (111–114 °C) and much higher boiling point (305 °C at 760 Torr), requires significantly higher source temperatures for vapour delivery, increasing the risk of thermal decomposition and contaminant co-deposition [3]. For surface scientists preparing well-defined bipyridine-functionalised surfaces, this volatility advantage translates into cleaner, more reproducible monolayer formation .

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